2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFMBBVBZPGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is , with a molecular weight of approximately 381.4 g/mol. The presence of fluorine and thiophene groups contributes to its unique properties and biological activities.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for tumor growth and proliferation.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antitumor Activity
A series of studies have investigated the antitumor activity of this compound. Notably, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 0.64 | PLK4 inhibition |
| KMS-12 BM (Multiple Myeloma) | 1.4 | Targeting Pim kinases |
| SNU16 (Gastric Cancer) | 77.4 | Inhibition of FGFR signaling |
These findings suggest a promising profile for further development in cancer therapy.
Case Studies
- Study on HCT116 Tumor Growth : In a mouse model, the compound demonstrated effective inhibition of tumor growth, indicating its potential as a novel clinical candidate for cancer therapy .
- Pim Kinase Inhibition : Another study highlighted the compound's strong inhibitory activity against Pim kinases with IC50 values in the nanomolar range, further supporting its role in cancer treatment .
Safety and Toxicity
Assessment of cytotoxicity on normal human cells (HEK-293) showed that the compound exhibited low toxicity, making it a suitable candidate for further pharmacological evaluation .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Triazole : The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to triazole-containing analogs (e.g., compounds [7–9] in ), which rely on hydrogen bonding via NH groups .
- Piperazine vs. Piperidine : The 4-methylpiperazine moiety likely improves solubility and bioavailability over bulkier or less polar groups, such as the propylpiperidine in .
Spectroscopic Data :
- IR Spectroscopy :
- NMR : The ethyl linker in the target compound would exhibit distinct CH₂ splitting patterns compared to rigid triazole or urea backbones in analogs .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2,6-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?
Answer:
The synthesis typically involves coupling the 2,6-difluorobenzamide core with a substituted ethylamine intermediate containing the 4-methylpiperazine and thiophene moieties. Key steps include:
- Amide bond formation : Reacting 2,6-difluorobenzoyl chloride with a pre-synthesized ethylamine derivative (e.g., 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine) in dichloromethane or acetonitrile with a base like potassium carbonate .
- Purification : Reverse-phase chromatography (e.g., 10%–40% methanol/0.1% aqueous formic acid gradient) yields pure product, with typical yields ranging from 27% to 61% depending on substituent reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
